molecular formula C12H8BrN3 B11849104 6-Bromo-3-(pyridin-2-yl)-1H-indazole CAS No. 574758-37-5

6-Bromo-3-(pyridin-2-yl)-1H-indazole

Cat. No.: B11849104
CAS No.: 574758-37-5
M. Wt: 274.12 g/mol
InChI Key: JVKLWUNCLZVPCV-UHFFFAOYSA-N
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Description

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound that features a bromine atom at the 6th position of the indazole ring and a pyridin-2-yl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(pyridin-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with pyridine-2-carboxaldehyde in the presence of a base, followed by cyclization to form the indazole ring. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(pyridin-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride and alkyl halides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-3-(pyridin-2-yl)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(pyridin-2-yl)-1H-indazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-(pyridin-2-yl)-1H-indazole is unique due to its specific substitution pattern and the presence of both indazole and pyridine rings. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

6-Bromo-3-(pyridin-2-yl)-1H-indazole is a heterocyclic compound characterized by an indazole core, a bromine atom at the 6-position, and a pyridine ring at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential anti-cancer properties. The bromine substitution enhances reactivity, while the pyridine moiety influences pharmacological profiles.

Biological Activity Overview

Research indicates that indazole derivatives, including this compound, exhibit significant inhibitory effects on cancer cell proliferation. Various studies have explored its interaction with biological targets, revealing promising results in cancer treatment.

Key Findings

  • Anti-Cancer Properties :
    • Preliminary studies suggest that this compound can inhibit the proliferation of several cancer cell lines, including lung and breast cancers. Modifications on the indazole structure lead to varying degrees of cytotoxicity against these cell lines.
    • A comparative analysis of similar compounds showed that structural variations significantly affect biological activity. For instance, derivatives with different substituents exhibit distinct levels of potency against specific cancer types .
  • Mechanism of Action :
    • Molecular docking studies indicate that this compound may interact with enzymes or receptors involved in cancer cell signaling pathways. Understanding these interactions can help optimize the compound's structure for enhanced efficacy.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound contributes to its biological activity. A comparison with structurally similar compounds highlights its distinctive features:

Compound NameStructure FeaturesBiological Activity
6-Bromo-1H-indazoleIndazole core with bromineModerate anti-cancer activity
5-Bromo-3-(pyridin-2-yl)-1H-indazoleBromine at different positionPotential anti-cancer activity
6-Bromo-3-(trifluoromethyl)-1H-indazoleFluorinated derivativeEnhanced potency against certain cancers
4-Methylpyridine DerivativeDifferent substitution patternVaries widely in biological activity

This table illustrates how specific substitutions can enhance or diminish biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound shows significant cytotoxic effects on various cancer cell lines. For example, it exhibited an IC50 value indicating potent inhibition in specific assays against breast cancer cells .
  • Target Interaction Studies :
    • Studies using molecular docking revealed potential binding sites within key enzymes involved in tumor growth and proliferation. These findings suggest that the compound could serve as a lead for developing targeted therapies against certain cancers .

Pharmacokinetics

Pharmacokinetic studies provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound:

ParameterMouseRatDogHuman Prediction
Clearance (Cl)1.87 L/h/kg1.54 L/h/kg0.84 L/h/kg∼0.88 L/h/kg
Bioavailability (F)54%88%126%∼70%
Half-life (t½)0.55 h0.97 h0.70 h∼0.70 h

These parameters indicate favorable bioavailability and clearance rates, suggesting potential for clinical application.

Properties

CAS No.

574758-37-5

Molecular Formula

C12H8BrN3

Molecular Weight

274.12 g/mol

IUPAC Name

6-bromo-3-pyridin-2-yl-1H-indazole

InChI

InChI=1S/C12H8BrN3/c13-8-4-5-9-11(7-8)15-16-12(9)10-3-1-2-6-14-10/h1-7H,(H,15,16)

InChI Key

JVKLWUNCLZVPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NNC3=C2C=CC(=C3)Br

Origin of Product

United States

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